5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
Description
The compound 5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring:
- A piperidine ring substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a methylamino group.
- A pyrimidine core substituted at position 5 with chlorine and at position 2 with a secondary amine.
Properties
IUPAC Name |
5-chloro-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4/c1-22(17-20-10-15(19)11-21-17)16-6-8-23(9-7-16)12-13-2-4-14(18)5-3-13/h2-5,10-11,16H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIBWFQAQUJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a cascade of biochemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares substituents and molecular properties with key analogs:
Key Observations :
Crystallographic and Conformational Analysis
- The dihedral angles between the pyrimidine ring and aryl substituents influence molecular packing. For example:
- In the target compound’s analog (), dihedral angles of 11.3°, 24.5°, and 70.1° between pyrimidine and aryl groups result in intramolecular N–H⋯N hydrogen bonds (2.982 Å) and π-π stacking (3.708 Å centroid distance). These interactions stabilize crystal structures and may enhance bioavailability.
- By contrast, analogs with ethoxy groups (e.g., ) exhibit weaker C–H⋯O hydrogen bonds, reducing lattice stability.
Pharmacological Potential vs. Fentanyl Analogs
While structurally distinct from opioid analogs like para-chloroisobutyryl fentanyl (), the target compound’s piperidine-pyrimidine scaffold may target non-opioid receptors (e.g., kinase inhibitors or antimicrobial targets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
